molecular formula C14H14BrNO2 B8483611 3-Bromo-5-((4-methoxybenzyl)oxy)aniline

3-Bromo-5-((4-methoxybenzyl)oxy)aniline

Cat. No. B8483611
M. Wt: 308.17 g/mol
InChI Key: MLSCXOJKHIHKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine. A dry tube was charged with 6-benzyloxy-pyridin-3-ylamine (68 mg, 0.34 mmol), 1,3-dibromo-5-(4-methoxy-benzyloxy)-benzene (126 mg, 0.34 mmol), NaOtBu (46 mg, 0.48 mmol), Pd2(dba)3 (3.1 mg, 0.0034 mmol), BINAP (6.3 mg, 0.01 mmol) and degassed toluene (2 mL). The tube was heated in a microwave reactor at 120° C. for 1 h. After cooling down to room temperature, the reaction mixture was loaded directly on Celite®. Chromatographic purification afforded 6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine as a yellow oil (78.8 mg, 47%).
Name
(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
3.1 mg
Type
catalyst
Reaction Step Two
Name
Quantity
6.3 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1N=CC([NH:15][C:16]2[CH:21]=[C:20]([O:22][CH2:23][C:24]3[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=3)[CH:19]=[C:18]([Br:32])[CH:17]=2)=CC=1)C1C=CC=CC=1.C(OC1N=CC(N)=CC=1)C1C=CC=CC=1.BrC1C=C(OCC2C=CC(OC)=CC=2)C=C(Br)C=1.CC([O-])(C)C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[Br:32][C:18]1[CH:17]=[C:16]([NH2:15])[CH:21]=[C:20]([O:22][CH2:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)[CH:19]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
(6-benzyloxy-pyridin-3-yl)-[3-bromo-5-(4-methoxy-benzyloxy)-phenyl]-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=N1)NC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)Br
Step Two
Name
Quantity
68 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=N1)N
Name
Quantity
126 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)Br
Name
Quantity
46 mg
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
3.1 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
6.3 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed toluene (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
Chromatographic purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OCC1=CC=C(C=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 78.8 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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